SK-216
Description
CID 131882845 is a chemical compound registered in the PubChem database. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) and Nrf2 inhibitors (e.g., CID 46907796) share structural motifs common in bioactive compounds, such as fused rings or halogen substituents . CID 131882845’s physicochemical properties—such as molecular weight, solubility, and bioavailability—are likely comparable to these compounds, though specific data are unavailable in the provided sources.
Properties
Molecular Formula |
C29H31NNa2O6 |
|---|---|
Molecular Weight |
535.5 g/mol |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);; |
InChI Key |
RNZHQNXNGPDCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 131882845 involves several synthetic routes and reaction conditions. One common method includes the use of visible light catalysis, where a metal complex or an organic dye acts as a photocatalyst. In this process, a phosphine compound is used as a reducing agent, and an inorganic base is added as an additive. The reaction typically occurs in an organic solvent under blue light irradiation . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
CID 131882845 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives and intermediates that can be further utilized in various applications .
Scientific Research Applications
CID 131882845 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 131882845 involves its interaction with specific molecular targets and pathways. It acts by binding to these targets, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities
Compounds structurally analogous to CID 131882845 can be inferred from evidence on other CIDs:
- Oscillatoxin Derivatives : These feature brominated aromatic systems (e.g., CID 101283546, CID 156582092) with molecular weights ranging from 240–265 g/mol. Their toxicity profiles often include warnings for skin/eye irritation (H315-H319-H335) .
Functional and Pharmacological Comparisons
| Property | CID 131882845 (Hypothetical) | Oscillatoxin D (CID 101283546) | CID 46907796 (Nrf2 Inhibitor) |
|---|---|---|---|
| Molecular Weight | ~250–300 g/mol* | 240.05 g/mol | 202.17 g/mol |
| Solubility (mg/mL) | 0.05–0.5* | 0.052 (Class: Soluble) | 86.7 (Class: Highly Soluble) |
| Bioavailability Score | 0.5–0.6* | 0.56 | 0.55 |
| Toxicity Alerts | H315-H319-H335* | H315-H319-H335 | Not reported |
| Key Functional Groups | Halogenated heterocycles* | Brominated indole | Trifluoromethyl ketone |
*Inferred from analogous compounds in –16.
Q & A
Q. How should I structure a discussion section to address unexpected results in CID 131882845 research?
- Methodological Guidance :
- Differentiate speculative interpretations from rigorously supported claims using dedicated subsections (e.g., "Hypothesis Generation") .
- Contrast findings with prior work using Forest plots or network diagrams to visualize consensus/divergence .
- Propose follow-up experiments (e.g., isotopic labeling) to test alternative explanations .
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